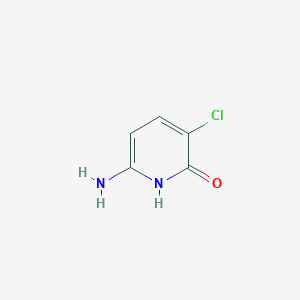

6-Amino-3-chloropyridin-2-OL

Description

Contextual Significance of Functionalized Pyridines in Organic Chemistry

Functionalized pyridines are a cornerstone of organic synthesis and medicinal chemistry. lifechemicals.com Their prevalence in natural products, such as vitamins and alkaloids, as well as in a multitude of pharmaceutical agents and agrochemicals, underscores their importance. lifechemicals.com The pyridine (B92270) ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, highlighting its critical role in the development of new therapeutic agents. rsc.org

The introduction of functional groups onto the pyridine core is a key strategy for modulating the molecule's reactivity, solubility, and biological activity. phys.org Chemists continually seek innovative methods for the direct and selective functionalization of pyridines, as this offers a more efficient route to complex molecules compared to constructing the ring from acyclic precursors. rsc.org The development of new synthetic methodologies, including metal-free cascade processes and C-H functionalization techniques, has expanded the toolkit for creating highly substituted pyridines with tailored properties. rsc.orgacs.org These advancements enable the late-stage modification of complex molecules, such as active pharmaceutical ingredients, by installing a pyridine unit. acs.orgnih.gov

Isomeric and Tautomeric Considerations of 6-Amino-3-chloropyridin-2-OL

A key structural feature of this compound is its potential for tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. Specifically, it can exist in equilibrium between the 2-hydroxypyridine (B17775) form and the 2-pyridone form.

Current Research Landscape and Emerging Trends concerning this compound

Current research involving this compound and related functionalized pyridines is focused on several key areas. A significant trend is the use of these compounds as versatile intermediates in the synthesis of more complex molecules. For instance, the amino and hydroxyl groups can serve as handles for further chemical modifications, such as substitution and condensation reactions.

Biotransformation is another emerging area of interest. Studies have shown that microorganisms can be used to regioselectively hydroxylate pyridine derivatives, offering an environmentally friendly alternative to traditional chemical synthesis. nih.gov For example, whole cells of Burkholderia sp. have been used for the oxyfunctionalization of various pyridin-2-amines and pyridin-2-ones. nih.gov

Furthermore, derivatives of functionalized pyridines are being investigated for their potential pharmacological activities. Research has explored their use as building blocks for new antibiotics and other therapeutic agents. The strategic combination of different functional groups on the pyridine ring continues to be a fruitful approach for the discovery of novel compounds with desirable biological properties. For example, chloropyridinyl esters have been explored as potent inhibitors for the SARS-CoV-2 3CL protease. nih.govmdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C5H5ClN2O |

|---|---|

Molecular Weight |

144.56 g/mol |

IUPAC Name |

6-amino-3-chloro-1H-pyridin-2-one |

InChI |

InChI=1S/C5H5ClN2O/c6-3-1-2-4(7)8-5(3)9/h1-2H,(H3,7,8,9) |

InChI Key |

RJLKJMUQRIPLTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=C1)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Amino 3 Chloropyridin 2 Ol

Retrosynthetic Analysis of the 6-Amino-3-chloropyridin-2-OL Scaffold

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, several disconnections can be proposed.

A primary strategy involves functional group interconversion (FGI). The amino group at the C6 position can be traced back to a nitro group, which is a common precursor introduced via electrophilic nitration and subsequently reduced. The chloro group at C3 can be envisioned as being introduced via electrophilic halogenation of an activated pyridin-2-ol precursor. This leads to a key intermediate, 6-nitropyridin-2-ol.

Alternatively, a C-N bond disconnection of the amino group could suggest a nucleophilic aromatic substitution (SNAr) reaction on a 6-halopyridin-2-ol precursor.

A more fundamental retrosynthetic approach involves breaking the bonds of the pyridine (B92270) ring itself. This suggests a condensation or cycloaddition strategy. For instance, a [3+3] or [4+2] disconnection could lead back to acyclic carbonyl and amine precursors. A plausible disconnection breaks the ring between the nitrogen (N1) and C6, and between C3 and C4, suggesting assembly from a C3 synthon and a C2N synthon, often derived from malononitrile (B47326) or cyanoacetamide derivatives and an appropriate reaction partner.

| Disconnection Strategy | Key Intermediate(s) | Precursor Type |

| Functional Group Interconversion (FGI) | 6-Nitropyridin-2-ol, 6-Aminopyridin-2-ol | Substituted Pyridine |

| Ring Construction (Condensation) | N/A | Acyclic α,β-unsaturated carbonyls, nitriles, ammonia |

| Ring Construction (Cycloaddition) | N/A | 1-Azadienes, Alkynes |

Direct Synthesis Approaches to the Pyridine Core

These methods focus on constructing the substituted pyridine ring from acyclic precursors in one or more steps.

Building the target molecule from a simple pyridine core is challenging due to the directing effects of the pyridine nitrogen and existing substituents. The pyridine ring is electron-deficient, making it resistant to electrophilic substitution, which typically requires harsh conditions. pharmaguideline.comnih.gov

However, modern C-H functionalization techniques offer pathways. Directed ortho-metalation is a powerful strategy where a directing group guides the deprotonation of an adjacent C-H bond. znaturforsch.com For instance, a protected hydroxyl group at C2 could direct metalation at the C3 position, allowing for subsequent reaction with an electrophilic chlorine source. The introduction of the amino group at C6 would require a separate activation step, possibly via N-oxidation of the pyridine ring to facilitate nucleophilic substitution at the C6 position.

Recent advances have also explored the temporary dearomatization of pyridines to form electron-rich intermediates that can undergo regioselective electrophilic functionalization under mild conditions. nih.gov A strategy involving a ring-opening and ring-closing sequence via Zincke imine intermediates allows for the functionalization of pyridines at positions that are otherwise difficult to access. nsf.govnih.gov

Constructing the pyridine ring from acyclic precursors is a highly effective method for controlling the substitution pattern. baranlab.org

Condensation Reactions: These are among the most traditional and widely used methods for pyridine synthesis. acsgcipr.org The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester, although it typically produces dihydropyridines that require subsequent oxidation. pharmaguideline.com A more direct route to the this compound scaffold could be achieved through a Guareschi-Thorpe type condensation. This involves the reaction of a β-keto ester with a cyanoacetamide derivative in the presence of a base. To achieve the desired substitution pattern, a chlorinated β-keto ester or an equivalent synthon would be required. Many one-pot, multi-component reactions (MCRs) have been developed based on these principles, offering efficient access to highly substituted pyridones. acsgcipr.orgnih.govdundee.ac.uk

Cycloaddition Reactions: These reactions provide a powerful and often convergent route to the pyridine core. nih.gov

[4+2] Cycloadditions (Diels-Alder Reactions): Hetero-Diels-Alder reactions involving 1-azadienes (containing the N1-C2-C3-C4 fragment) and an alkyne (providing the C5-C6 fragment) can form the pyridine ring. rsc.org The challenge lies in designing and synthesizing the appropriately substituted azadiene and alkyne precursors to yield the target molecule.

[2+2+2] Cycloadditions: Transition-metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a versatile method for pyridine synthesis. nih.govresearchgate.net To form this compound, this would require a complex and carefully designed diyne and a nitrile partner.

Formal [3+3] Cycloadditions: These reactions, often organocatalyzed, can construct the pyridine ring by combining two three-atom fragments. For example, the reaction of enamines with α,β-unsaturated aldehydes or ketones can yield substituted pyridines. acs.org

| Reaction Type | Key Precursors | Advantages |

| Guareschi-Thorpe Condensation | β-keto ester, Cyanoacetamide, Base | Direct formation of pyridone ring, high functional group tolerance. |

| Hetero-Diels-Alder [4+2] | 1-Azadiene, Alkyne | High convergence and atom economy. |

| Transition-Metal-Catalyzed [2+2+2] | Diyne, Nitrile | Excellent control over substitution pattern. nih.gov |

Synthesis via Functional Group Interconversions on Pyridine Precursors

This approach begins with a pyridine ring that already has some of the required substituents, or substituents that can be readily converted to the desired ones.

A common and reliable method for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the nitro group. semanticscholar.org

Nitration: The nitration of a pyridin-2-ol precursor is a key step. The hydroxyl group at the C2 position is an activating, ortho-, para-directing group. Therefore, nitration of pyridin-2-ol would be expected to yield a mixture of 3-nitro- and 5-nitropyridin-2-ol. To achieve the desired 6-amino functionality, a different precursor, such as 2-chloropyridine-N-oxide, might be nitrated at the 4-position, followed by conversion of the chloro and N-oxide functionalities. Alternatively, starting with 4-aminopyridine, nitration can be directed to the 3-position. chemicalbook.com

Reduction: The reduction of the nitro group to an amine can be accomplished using a variety of reagents. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a clean and efficient method. Chemical reduction using metals in acidic media, such as iron in acetic acid or tin(II) chloride, is also widely employed. semanticscholar.orggoogle.com Electrochemical reduction offers another alternative. google.com

| Reagent | Conditions | Outcome |

| Fuming HNO₃ / H₂SO₄ | 0 - 90 °C | Nitration of pyridine ring chemicalbook.com |

| H₂, Pd/C | RT, Atmospheric Pressure | Reduction of nitro to amino group |

| Fe / Mineral Acid | Reflux | Reduction of nitro to amino group semanticscholar.org |

| SnCl₂ / HCl | RT | Reduction of nitro to amino group |

Introducing the chlorine atom at the C3 position requires a regioselective halogenation method.

Direct Electrophilic Halogenation: The electron-deficient nature of the pyridine ring makes direct electrophilic halogenation difficult, often requiring high temperatures and strong Lewis acids. nih.gov However, the presence of the activating hydroxyl group in a pyridin-2-ol precursor facilitates electrophilic substitution. Chlorination of 6-aminopyridin-2-ol using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) would likely lead to substitution at the C3 and C5 positions. Careful control of stoichiometry and reaction conditions would be necessary to favor monochlorination at the desired C3 position.

Halogenation of Pyridinols: A standard method for converting pyridin-2-ols (or pyridones) into 2-chloropyridines involves treatment with reagents like phosphorus oxychloride (POCl₃) or phosphoryl chloride. wikipedia.org However, this method replaces the hydroxyl group with a chlorine atom, which is not the desired transformation for the target molecule. It is more applicable for synthesizing a precursor like 2,3-dichloropyridine, which could then be selectively functionalized.

Sandmeyer-Type Reactions: If a 3-aminopyridin-2-ol precursor is available, the amino group can be converted into a chloro group via a Sandmeyer reaction. This involves the diazotization of the amino group with nitrous acid (generated in situ from NaNO₂) followed by treatment with a copper(I) chloride (CuCl) solution.

| Reagent | Reaction Type | Target Position |

| N-Chlorosuccinimide (NCS) | Electrophilic Halogenation | C3 of 6-aminopyridin-2-ol |

| Sulfuryl Chloride (SO₂Cl₂) | Electrophilic Halogenation | C3 of 6-aminopyridin-2-ol |

| NaNO₂, HCl then CuCl | Sandmeyer Reaction | C3 (from 3-amino precursor) |

Hydroxylation and Derivatization of the Pyridin-2-ol Moiety

The pyridin-2-ol core, also known as a 2-pyridone, is a versatile scaffold that allows for various chemical modifications. The reactivity of pyridin-2-ol as an ambident nucleophile means it can react at either the nitrogen or the oxygen atom, leading to a mixture of N- and O-alkylation or arylation products. The regioselectivity of these reactions is influenced by factors such as the nature of the electrophile, the solvent, and the presence of a base. For instance, the reaction of pyridin-2-ols with pentafluoropyridine (B1199360) can yield both N- and O-arylated products.

The derivatization of the pyridin-2-ol moiety is crucial for creating a library of compounds with diverse properties. Common derivatization strategies include:

N-Alkylation/Arylation: Introduction of substituents on the nitrogen atom of the pyridone ring.

O-Alkylation/Arylation: Modification of the hydroxyl group to form ethers.

Halogenation: Introduction of halogen atoms at various positions on the ring, which can then serve as handles for further functionalization through cross-coupling reactions.

Nitration and Amination: Introduction of nitro and amino groups, which are key functionalities for further chemical transformations.

Advanced Synthetic Methodologies

Modern synthetic chemistry emphasizes the development of sustainable and efficient methods. For the synthesis of this compound, several advanced methodologies are being explored.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. Key approaches applicable to the synthesis of substituted pyridinols include sonochemical methods and biocatalysis.

Sonochemical Methods: The use of ultrasound in chemical reactions, known as sonochemistry, can lead to enhanced reaction rates, higher yields, and milder reaction conditions. The formation of acoustic cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can promote chemical transformations. While specific applications to this compound are not extensively documented, sonochemistry has been successfully employed in the synthesis of various heterocyclic compounds, including pyrimidines and pyrazoles, often in greener solvents like water or in solvent-free conditions. These methods offer a promising avenue for a more sustainable synthesis of the target molecule.

Biocatalysis: Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions. A significant development in this area is the use of bacterial strains for the hydroxylation of pyridine derivatives. For example, whole cells of Burkholderia sp. MAK1 have been shown to efficiently convert various pyridin-2-amines into their corresponding 5-hydroxy derivatives. researchgate.net This biocatalytic hydroxylation presents a direct and environmentally benign route to introduce the hydroxyl group at the desired position on the 6-aminopyridine scaffold.

| Biocatalytic Method | Enzyme/Microorganism | Substrate | Product | Key Advantage |

| Hydroxylation | Burkholderia sp. MAK1 | Pyridin-2-amines | 5-Hydroxy-pyridin-2-amines | High regioselectivity, mild reaction conditions |

Catalytic Approaches to this compound Synthesis

Catalytic methods are central to modern organic synthesis due to their ability to promote reactions with high efficiency and selectivity. For the synthesis of this compound, catalytic amination and hydroxylation reactions are of particular interest.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. These reactions could potentially be employed to introduce the amino group at the 6-position of a suitable 3-chloro-2-hydroxypyridine (B189369) precursor. The choice of ligand, base, and reaction conditions is critical for achieving high yields and avoiding side reactions.

Transition-metal-free hydroxylation methods have also been developed for the synthesis of pyridones. An efficient protocol for the construction of various pyridyl pyridone derivatives involves a hydroxylation and arylation tandem reaction of 2-fluoropyridines under simple, metal-free conditions. rsc.org Such approaches could be adapted for the synthesis of this compound, offering a more sustainable alternative to traditional metal-catalyzed processes.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical step in any synthetic route to maximize the yield of the desired product and minimize the formation of byproducts. Key parameters that are typically optimized include:

Temperature: Affects reaction rates and can influence selectivity.

Solvent: Can significantly impact the solubility of reactants and the stability of intermediates and transition states.

Catalyst and Ligand: In catalytic reactions, the choice of catalyst and ligand is crucial for activity and selectivity.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction.

For the synthesis of substituted pyridinones, studies have shown that careful optimization of these parameters can lead to significant improvements in yield. For example, in the synthesis of pyridinone-quinazoline derivatives, screening of different catalysts and reaction conditions led to the identification of optimal parameters that provided high yields of the target compounds.

| Parameter | Effect on Reaction | Example of Optimization |

| Temperature | Influences reaction rate and selectivity. | In a multi-component synthesis of 2-aminopyridine (B139424) derivatives, increasing the temperature from 40°C to 80°C significantly increased the product yield. |

| Solvent | Affects solubility and reaction mechanism. | The synthesis of certain pyridones showed improved yields when moving from a single solvent to a binary solvent mixture. |

| Catalyst Loading | Impacts reaction efficiency and cost. | In a palladium-catalyzed amination, reducing the catalyst loading while maintaining high yield is a key optimization goal. |

| Base Strength and Concentration | Can determine the active nucleophile and prevent side reactions. | In the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles, the choice of a natural product-based catalyst and base was crucial for a non-hazardous approach. nih.gov |

By systematically varying these parameters, a robust and efficient process for the synthesis of this compound can be developed.

Chemical Reactivity and Mechanistic Investigations of 6 Amino 3 Chloropyridin 2 Ol

Prototropic Tautomerism and Its Influence on Reactivity

6-Amino-3-chloropyridin-2-OL can exist in different tautomeric forms, primarily the pyridone and pyridinol forms. This phenomenon, known as prototropic tautomerism, involves the migration of a proton and can significantly influence the compound's chemical reactivity. clockss.orgchimia.ch The equilibrium between these tautomers is affected by factors such as the solvent and the electronic nature of other substituents on the ring. chimia.chmdpi.com

The pyridone form, 6-amino-3-chloro-1H-pyridin-2-one, features a carbonyl group, while the pyridinol form, this compound, has a hydroxyl group. The stability of each tautomer dictates which form is predominant under certain conditions, thereby influencing the types of reactions the molecule will undergo. For instance, the pyridinol form can undergo reactions typical of phenols, while the pyridone form can exhibit reactivity associated with amides and conjugated systems.

The presence of both amino and hydroxyl/pyridone functionalities allows for complex tautomeric equilibria, which can also include imino and zwitterionic forms. chimia.chmdpi.com The specific tautomeric form present can affect the regioselectivity of reactions, as the electron distribution and the most nucleophilic or electrophilic sites will differ between tautomers. mdpi.com

Reactions of the Amino Group

The amino group at the 6-position of the pyridine (B92270) ring is a key site for various chemical transformations, including acylation, alkylation, and diazotization.

Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming an amide. This transformation can be useful for protecting the amino group during subsequent reactions or for synthesizing derivatives with specific biological activities.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. This introduces an alkyl substituent on the nitrogen, leading to the formation of secondary or tertiary amines.

Diazotization: The amino group can undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution). This reaction forms a diazonium salt, which is a versatile intermediate. Diazonium salts can be subsequently converted to a variety of other functional groups, including hydroxyl, cyano, or halo groups, through Sandmeyer-type reactions.

Reactivity of the Chloro Substituent

The chlorine atom at the 3-position is a key handle for introducing molecular diversity through substitution and cross-coupling reactions.

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com The chloro substituent at the 3-position can be displaced by various nucleophiles. The nitrogen atom in the pyridine ring activates the ortho and para positions towards nucleophilic attack. researchgate.net

Common nucleophiles used in SNAr reactions with chloropyridines include amines, alkoxides, and thiolates. For example, the reaction of a chloropyridine with an amine can lead to the formation of an aminopyridine derivative. youtube.com The reaction of 4-acyl-2-amino-6-chloropyridine-3,5-dicarbonitriles with aromatic thiols proceeds via nucleophilic substitution of the chlorine atom. researchgate.net

The chloro substituent on the pyridine ring makes this compound a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a widely used method for forming biaryl structures.

Negishi Coupling: In a Negishi coupling, an organozinc reagent is coupled with the chloropyridine, catalyzed by a palladium or nickel complex.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the chloropyridine with an amine. This provides an alternative method to direct SNAr for the synthesis of aminopyridine derivatives.

These cross-coupling reactions offer a versatile platform for modifying the pyridine core and synthesizing a wide range of derivatives with potential applications in various fields. mdpi.comtcichemicals.comorganic-chemistry.org

Transformations Involving the Hydroxyl/Pyridone Moiety

The hydroxyl group in the pyridinol tautomer or the carbonyl group in the pyridone tautomer can undergo several transformations. researchgate.net

O-alkylation and O-acylation: The hydroxyl group of the pyridinol form can be alkylated with alkyl halides or acylated with acid chlorides or anhydrides to form ethers and esters, respectively. These reactions typically occur under basic conditions.

Oxidation: The pyridone moiety can be susceptible to oxidation under certain conditions, potentially leading to ring-opened products or further functionalized pyridine derivatives. For instance, the biotransformation of some pyridin-2-ols can lead to hydroxylation at other positions on the ring. nih.gov

Chemo-, Regio-, and Stereoselectivity in this compound Transformations

The presence of multiple reactive sites in this compound makes selectivity a critical aspect of its chemistry.

Chemoselectivity: By carefully choosing reaction conditions and reagents, it is possible to selectively target one functional group over the others. For example, the amino group can be selectively acylated or alkylated without affecting the chloro or hydroxyl/pyridone groups under specific conditions. Similarly, the chloro group can be selectively displaced via SNAr or participate in cross-coupling reactions while leaving the other functional groups intact.

Regioselectivity: In reactions involving the pyridine ring, such as electrophilic or nucleophilic attack, the position of substitution is influenced by the directing effects of the existing substituents. The interplay between the activating amino group and the deactivating/directing effects of the chloro and hydroxyl/pyridone groups will determine the regiochemical outcome. For instance, in enzymatic hydroxylations of substituted pyridines, the position of the new hydroxyl group is often highly specific. researchgate.netnih.gov

Stereoselectivity: For reactions that create new chiral centers, controlling the stereochemistry is crucial. This can be achieved by using chiral catalysts or reagents. For instance, in transition metal-catalyzed cross-coupling reactions, the use of chiral ligands can induce asymmetry in the product.

Elucidation of Reaction Mechanisms (e.g., kinetic studies, intermediate characterization)

The elucidation of reaction mechanisms for compounds like this compound is a complex process that often involves a combination of kinetic studies, intermediate characterization, and computational modeling. While detailed mechanistic studies specifically for this compound are not extensively documented in publicly available literature, general principles of reactivity for the broader classes of aminopyridinols and substituted 2-pyridones can provide significant insights. These investigations are crucial for understanding the reactivity of the compound and for optimizing its use in various chemical syntheses.

Research into the reactivity of analogous aminopyridinols has often focused on their antioxidant properties, involving the trapping of radicals. In these contexts, kinetic studies are fundamental to determining the rate constants of reaction with various radical species. For instance, studies on related aminopyridinols demonstrate that the amino group significantly influences the radical-trapping ability of the pyridinol core.

While specific intermediate characterization for reactions involving this compound is not readily found, studies on the synthesis of substituted 2-pyridones suggest the formation of various reactive intermediates. For example, in reactions involving the alkylation of 2-pyridones, the formation of a pyridinium (B92312) salt as a reactive intermediate has been indicated. rsc.org Similarly, gold-catalyzed cycloisomerization reactions to form substituted 2-pyridones are proposed to proceed through an iminium intermediate. purdue.edu

In the context of biotransformations, it has been observed that related compounds, such as 3-amino-6-methyl-pyridin-2-ol, may undergo oxidation followed by spontaneous dimerization, suggesting the formation of a reactive oxidized intermediate. cam.ac.uk

Computational studies, though not found specifically for this compound, are a powerful tool for elucidating reaction mechanisms for this class of compounds. Such studies can model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states, offering a theoretical framework to complement experimental findings. For example, quantum chemistry calculations have been used to explore the regioselectivity and reaction mechanisms for the synthesis of N-substituted 2-pyridones, revealing the importance of the electronic and steric properties of the reactants and intermediates.

Advanced Spectroscopic and Structural Elucidation of 6 Amino 3 Chloropyridin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination (e.g., 1D, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule in solution. For 6-Amino-3-chloropyridin-2-ol, both ¹H and ¹³C NMR would be fundamental.

¹H NMR: This technique would identify the number of chemically distinct protons, their environment, and their connectivity. For this compound, one would expect to observe distinct signals for the two protons on the pyridine (B92270) ring, a broad signal for the amino (-NH₂) protons, and another for the hydroxyl (-OH) proton. The chemical shifts (δ) and coupling constants (J) between the ring protons would confirm their relative positions (ortho, meta, or para). For instance, in the related compound 6-amino-2-chloropyridin-3-ol , the pyridine ring protons appear as doublets at δ = 6.38 ppm and δ = 6.84 ppm with a coupling constant of J = 7.8 Hz, and the amino protons show a singlet at δ = 5.90 ppm. nih.gov

¹³C NMR: This spectrum would reveal the number of unique carbon atoms in the molecule. For this compound, five distinct signals would be expected for the pyridine ring carbons. The chemical shifts would be influenced by the attached functional groups (amino, chloro, and hydroxyl). As a reference, the ¹³C NMR spectrum of the isomer 6-amino-5-chloro-pyridin-3-ol shows five peaks at δ = 113.58, 125.21, 133.73, 146.21, and 149.46 ppm. researchgate.net

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would link the proton signals to their directly attached and more distant carbon atoms, respectively. This would unambiguously confirm the substitution pattern on the pyridine ring.

Expected ¹H NMR Data for this compound (Hypothetical)

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine-H | ~6.0 - 7.5 | Doublet |

| Pyridine-H | ~6.0 - 7.5 | Doublet |

| -NH₂ | ~5.0 - 6.5 | Broad Singlet |

Expected ¹³C NMR Data for this compound (Hypothetical)

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-Cl | ~120 - 135 |

| C-NH₂ | ~140 - 155 |

| C-OH | ~155 - 165 |

| C-H | ~100 - 120 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The O-H and N-H stretching vibrations would appear as broad bands in the region of 3000-3500 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration would likely be found in the lower frequency region (below 800 cm⁻¹). For comparison, IR spectra of related molecules like 2-amino-5-chloropyridine (B124133) show N-H stretches around 3350-3450 cm⁻¹ and aromatic ring vibrations between 1500-1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly useful for identifying non-polar bonds. The aromatic ring breathing modes are often strong in Raman spectra.

Expected Vibrational Frequencies for this compound (Hypothetical)

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | IR | 3200 - 3500 (Broad) |

| N-H Stretch | IR | 3100 - 3400 (Broad) |

| Aromatic C-H Stretch | IR | 3000 - 3100 |

| Aromatic C=C/C=N Stretch | IR/Raman | 1400 - 1600 |

| C-O Stretch | IR | 1200 - 1300 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₅H₅ClN₂O, giving it a molecular weight of approximately 144.56 g/mol .

Molecular Ion Peak: In an MS experiment, a molecular ion peak ([M]⁺) would be expected at m/z 144 and 146 in a roughly 3:1 ratio, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Fragmentation: Common fragmentation pathways could include the loss of small molecules such as CO, HCN, or HCl, leading to fragment ions that can help to piece together the molecular structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition. For the related isomer, (6-amino-3-chloropyridin-2-yl)methanol , predicted mass spectrometry data shows a [M+H]⁺ peak at m/z 159.03197. uni.lu

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 144/146 | Isotopic pattern for one chlorine atom |

| [M+H]⁺ | 145/147 | Isotopic pattern for one chlorine atom |

| [M-CO]⁺ | 116/118 | Loss of carbon monoxide |

Chiroptical Spectroscopy for Chiral Derivatives (if applicable to synthetic pathways)

The molecule this compound is itself achiral. Therefore, chiroptical spectroscopy, which includes techniques like circular dichroism (CD), would not be applicable to the compound directly. However, if this compound were used as a precursor in a synthetic pathway to create chiral derivatives, chiroptical methods would become essential for characterizing the stereochemistry of the products. For instance, if the amino or hydroxyl group were to react with a chiral reagent, the resulting diastereomers or enantiomers could be distinguished and their absolute configurations determined using techniques such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD).

Computational and Theoretical Chemistry Studies on 6 Amino 3 Chloropyridin 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying medium-sized organic molecules. rasayanjournal.co.in DFT methods are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to analyze the molecule's electronic properties. For a molecule like 6-Amino-3-chloropyridin-2-OL, DFT calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed structural portrait that can be compared with experimental data if available. rasayanjournal.co.in

The structure of this compound is subject to tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. Specifically, it can exist in a lactim (enol) form (this compound) and a lactam (keto) form (6-Amino-3-chloro-1H-pyridin-2-one). This is a well-documented characteristic of hydroxypyridines. acs.orgwayne.edu Additionally, amino-imino tautomerism involving the exocyclic amino group is also possible.

Computational studies, particularly using DFT and ab initio methods, are essential for determining the relative stability of these tautomers. wayne.edursc.org Calculations typically show that the energetic difference between tautomers is often small, and the predominant form can be highly sensitive to the environment, such as the polarity of the solvent. acs.orgwayne.edu For the related 2-hydroxypyridine (B17775)/2-pyridone system, the pyridone (lactam) form is generally found to be slightly more stable in the gas phase and is significantly favored in polar solvents. acs.orgwayne.edu DFT calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p) can predict the Gibbs free energy of each tautomer, allowing for the determination of their equilibrium populations under different conditions. mdpi.comgrafiati.com

Table 1: Predicted Relative Stability of 2-Hydroxypyridine Tautomers This table presents illustrative data based on typical computational results for the parent 2-hydroxypyridine system to demonstrate the output of DFT calculations.

| Tautomer | Form | Method/Basis Set | Relative Energy (kcal/mol) - Gas Phase |

|---|---|---|---|

| 2-Pyridone | Lactam (Keto) | MP2/6-31G* // HF/3-21G | 0.0 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. pku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. pku.edu.cnresearchgate.net The energy of the HOMO is related to the molecule's ionization potential and its susceptibility to attack by electrophiles, while the LUMO energy relates to the electron affinity and reactivity towards nucleophiles. pku.edu.cn

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.networldscientific.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. rasayanjournal.co.in DFT calculations are routinely used to compute these orbital energies and visualize their spatial distribution, identifying the likely sites for electrophilic and nucleophilic attack. rasayanjournal.co.inresearchgate.net For substituted pyridines, the distribution of these orbitals, and thus the reactivity, is heavily influenced by the electronic nature of the substituents. chemrxiv.orgwuxiapptec.com

Table 2: Illustrative Frontier Molecular Orbital Properties for a Substituted Pyridine (B92270) This table shows typical values obtained from DFT calculations for aminopyridine derivatives to illustrate the application of FMO analysis.

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.17 | Electron-donating capability worldscientific.com |

| ELUMO | -0.13 | Electron-accepting capability worldscientific.com |

The Molecular Electrostatic Potential (MEP) map is a visual tool derived from computational calculations that illustrates the charge distribution within a molecule. niscair.res.in It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions. worldscientific.comresearchgate.net

Red regions indicate negative electrostatic potential, representing areas of high electron density. These sites are prone to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. worldscientific.com

Blue regions indicate positive electrostatic potential, representing areas of low electron density or electron deficiency, typically around hydrogen atoms attached to electronegative atoms. These sites are susceptible to nucleophilic attack. worldscientific.com

Green regions represent neutral or zero potential.

For this compound, an MEP map would be expected to show significant negative potential (red) around the oxygen atom of the hydroxyl group, the nitrogen atom within the pyridine ring, and the nitrogen of the amino group. rasayanjournal.co.inniscair.res.in These are the primary sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be concentrated on the hydrogen atoms of the amino and hydroxyl groups, indicating their acidic character. worldscientific.com Such maps are invaluable for understanding intermolecular interactions, predicting reactive sites, and guiding the design of molecules with specific binding properties. rasayanjournal.co.inresearchgate.net

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, which aids in structure elucidation and characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govd-nb.info The Gauge-Including Atomic Orbital (GIAO) method is the most prevalent approach for these calculations. nih.gov By optimizing the molecular geometry and then performing GIAO calculations (e.g., at the B3LYP/6-311+G(2d,p) level), theoretical chemical shifts can be obtained. d-nb.inforsc.org These calculated values are often linearly scaled or corrected using machine learning models to improve agreement with experimental data, providing a high degree of accuracy that can help assign complex spectra or even distinguish between isomers. nih.govresearchgate.net

Table 3: Representative Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) This table provides an example of how theoretical NMR data is presented and compared with experimental values for a related pyridinium (B92312) salt.

| Atom Position | Calculated (D₂O) | Experimental (D₂O) |

|---|---|---|

| H (ring) | 9.12–9.04 | 9.12–9.04 (m) mdpi.com |

| H (ring) | 8.66 | 8.66 (tt) mdpi.com |

| H (ring) | 8.11 | 8.11 (app t) mdpi.com |

Vibrational Frequencies: DFT and ab initio methods can also calculate the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated frequencies are systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are often multiplied by an empirical scaling factor (typically around 0.96 for B3LYP functionals) to achieve better agreement with experimental spectra. This allows for the confident assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule.

Reaction Mechanism Elucidation via Computational Modeling and Transition State Characterization

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. nih.govnih.gov By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). nih.gov

A transition state is the highest energy point along the reaction coordinate, representing the activation energy barrier that must be overcome for the reaction to proceed. nih.gov Computational software can search for these TS structures and confirm their identity by performing a frequency calculation; a genuine TS has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

For a molecule like this compound, computational modeling could be used to study various reactions, such as nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon. chemrxiv.org Studies on related halopyridines show that the mechanism can be highly dependent on the electronic properties of the substituents. chemrxiv.orgnih.gov By calculating the activation energies for different possible pathways, one can predict reaction outcomes, site selectivity, and the influence of catalysts, providing invaluable guidance for synthetic planning. chemrxiv.orgchemrxiv.org

Analysis of Non-Covalent Interactions (e.g., hydrogen bonding, Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QT-AIM))

No data is available for this section.

Applications of 6 Amino 3 Chloropyridin 2 Ol As a Versatile Chemical Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The structural features of 6-Amino-3-chloropyridin-2-OL make it an ideal starting material for the construction of more elaborate heterocyclic frameworks, which are prevalent in medicinal chemistry and materials science.

Formation of Novel Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

The reactivity of this compound allows for its use in the synthesis of a variety of substituted pyridine and pyrimidine derivatives. nih.govmdpi.comorganic-chemistry.org The amino and hydroxyl groups can participate in cyclization and condensation reactions, while the chlorine atom provides a site for nucleophilic substitution or cross-coupling reactions. evitachem.com These transformations enable the introduction of diverse functionalities, leading to the creation of libraries of novel compounds with potential applications in various fields. nih.govmdpi.comjst.go.jp

For instance, the amino group can be acylated or condensed with various carbonyl compounds, and the hydroxyl group can be alkylated or arylated. The chlorine atom is amenable to displacement by a range of nucleophiles, including amines, thiols, and alkoxides. This versatility has been exploited in the synthesis of complex molecules with potential biological activity. nih.gov

| Derivative Class | Synthetic Strategy | Key Reactions | Potential Applications |

|---|---|---|---|

| Substituted Pyridines | Modification of existing functional groups | N-acylation, O-alkylation, Nucleophilic aromatic substitution | Pharmaceutical intermediates |

| Fused Pyridines | Intramolecular cyclization reactions | Condensation with bifunctional reagents | Biologically active scaffolds |

| Pyrimidine Analogues | Ring transformation or construction | Reaction with 1,3-dicarbonyl compounds or their equivalents | Medicinal chemistry |

Construction of Fused Polycyclic Nitrogen Heterocycles (e.g., imidazopyridines)

A significant application of this compound is in the synthesis of fused polycyclic nitrogen heterocycles, particularly imidazopyridines. beilstein-journals.orgmdpi.combeilstein-journals.orgroyalsocietypublishing.org Imidazopyridines are a class of compounds with a wide range of biological activities and are found in numerous pharmaceuticals. beilstein-journals.org The synthesis of these fused systems often involves the reaction of the amino group of the pyridine ring with a suitable carbonyl compound or its equivalent, followed by an intramolecular cyclization.

The general strategy for constructing imidazo[1,2-a]pyridines from 2-aminopyridine (B139424) derivatives involves condensation with α-haloketones. royalsocietypublishing.org In the case of this compound, the amino group can react with an α-haloketone to form an intermediate that subsequently cyclizes to yield the imidazopyridine core. The chlorine and hydroxyl substituents on the pyridine ring can be further modified to generate a diverse library of compounds.

Role in Catalysis and Ligand Design for Metal Complexes (focus on chemical catalysis, not biological)

The nitrogen and oxygen atoms in this compound can act as coordination sites for metal ions, making it a valuable scaffold for the design of ligands in catalysis. wiley.comnih.gov The development of new ligands is crucial for advancing transition metal-catalyzed reactions, which are fundamental to modern chemical synthesis.

The pyridine nitrogen and the hydroxyl oxygen can form stable chelate complexes with a variety of metal centers. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be fine-tuned by modifying the substituents on the pyridine ring. The chlorine atom, for example, can influence the electron density at the metal center. Furthermore, the amino group can be functionalized to introduce additional coordinating groups or to attach the ligand to a solid support for heterogeneous catalysis.

| Catalytic Reaction | Metal Center | Role of the Ligand | Potential Advantages |

|---|---|---|---|

| Cross-coupling reactions (e.g., Suzuki, Heck) | Palladium, Nickel | Stabilizes the active metal species, influences selectivity | Enhanced catalytic activity and stability |

| Hydrogenation | Rhodium, Ruthenium | Controls the stereochemistry of the product | Asymmetric catalysis |

| Oxidation reactions | Manganese, Iron | Modulates the redox potential of the metal center | Selective oxidation of substrates |

Potential in Materials Science and Functional Polymer Synthesis

The reactivity of this compound also lends itself to applications in materials science, particularly in the synthesis of functional polymers. mdpi.comvscht.cz The amino and hydroxyl groups can serve as points for polymerization or for grafting onto existing polymer backbones.

For instance, the amino group can react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The hydroxyl group can participate in polyesterification or polyetherification reactions. The resulting polymers would incorporate the pyridyl moiety, which can impart specific properties such as thermal stability, metal-coordination ability, or pH-responsiveness. The chlorine atom offers a handle for post-polymerization modification, allowing for the introduction of further functionalities.

Derivatization for Probe Molecules and Chemical Tools in Analytical Methods (non-biological application)

The structural framework of this compound can be derivatized to create probe molecules and chemical tools for use in non-biological analytical methods. nih.gov The ability to introduce various functional groups allows for the design of molecules with specific recognition or signaling properties.

For example, by attaching a fluorophore or a chromophore to the this compound scaffold, a chemosensor for the detection of specific analytes could be developed. The pyridine ring can act as a binding site for a target species, and the resulting interaction could lead to a change in the optical properties of the molecule. Such probes could find applications in environmental monitoring or in the quality control of industrial processes.

Environmental Fate and Biotransformation of Pyridine Derivatives Non Toxicity Focus

Microbial Degradation Pathways of Related Pyridine (B92270) Compounds

Microbial breakdown is a primary route for the removal of pyridine compounds from soil and water. tandfonline.com Numerous bacteria, particularly from soil and sludge, can utilize pyridines as their sole source of carbon and nitrogen. tandfonline.com However, the biodegradability varies greatly among different derivatives.

Generally, pyridinecarboxylic acids and hydroxypyridines are more readily degraded than other forms. oup.comsemanticscholar.org In contrast, the presence of a halogen, such as chlorine, on the pyridine ring tends to slow down microbial decomposition significantly. chempanda.com Studies have shown that most chloropyridines are resistant to microbial degradation, with estimated deterioration periods exceeding 30 days in soil or liquid media. chempanda.com An exception is 4-chloropyridine, which has demonstrated complete degradation, possibly due to the relative ease of removing a chlorine atom from the 4-position of the ring. oup.com Aminopyridines also exhibit resistance, with studies indicating they are not completely degraded within a 30-day period. oup.com

The degradation pathways often involve hydroxylated intermediates. tandfonline.com For instance, the bacterium Arthrobacter crystallopoietes is known to degrade 2-pyridone (the tautomeric form of 2-hydroxypyridine), initiating the process with a mono-oxygenase attack that leads to a diol, which is then metabolized through the maleamate (B1239421) pathway. wikipedia.org Similarly, Burkholderia sp. strain MAK1 can utilize 2-hydroxypyridine (B17775), and various Arthrobacter species are capable of degrading alkylpyridines and 2-hydroxypyridine. nih.govnih.gov

For the unsubstituted pyridine ring, a complete degradation pathway has been identified in Arthrobacter sp. strain 68b. asm.orgvu.lt This process is initiated by a two-component flavin-dependent monooxygenase that directly cleaves the pyridine ring without prior hydroxylation, ultimately breaking it down into succinic acid. asm.orgvu.lt

Table 1: Microbial Degradability of Various Pyridine Derivatives

| Compound Class | Example Compound(s) | Degradability | Timeframe for Degradation | Reference(s) |

| Unsubstituted Pyridine | Pyridine | Readily degraded | 7 - 24 days | tandfonline.com, oup.com |

| Pyridinecarboxylic Acids | Nicotinic Acid | High | < 24 days | semanticscholar.org, oup.com |

| Monohydroxypyridines | 2-Hydroxypyridine, 4-Hydroxypyridine (B47283) | High | < 24 days | oup.com, nih.gov |

| Methylpyridines | Picolines | Intermediate | 7 to > 30 days | oup.com |

| Aminopyridines | 2-Aminopyridine (B139424), 3-Aminopyridine | Low | Incomplete after 30 days | oup.com |

| Chloropyridines | 2-Chloropyridine (B119429), 3-Chloropyridine | Very Low | > 30 days | chempanda.com, oup.com |

| Chloropyridines | 4-Chloropyridine | Moderate | Complete in 24 days | oup.com |

Enzymatic Transformations and Biocatalytic Potential (e.g., oxyfunctionalization of pyridine rings by microorganisms)

The initial step in the microbial metabolism of many pyridine compounds is an enzymatic attack on the heterocyclic ring. vu.lt Monooxygenases and dioxygenases are key enzymes in these transformations. semanticscholar.org Flavin-dependent monooxygenases, for example, are crucial for the hydroxylation of the pyridine ring, a common activation step. researchgate.netnih.gov In some cases, these enzymes can catalyze the oxidative cleavage of the pyridine ring directly. asm.org

The enzymatic oxyfunctionalization of the pyridine ring is a significant area of research due to its biocatalytic potential. vu.lt Microorganisms can perform highly specific hydroxylations on the pyridine ring that are difficult to achieve through traditional chemical synthesis. lmaleidykla.lt For instance, certain pyrazine-degrading bacteria have demonstrated the ability to regioselectively hydroxylate pyridine compounds, offering a promising route for the green synthesis of valuable hydroxypyridines. lmaleidykla.lt

Research has identified several key enzymes and their roles in pyridine degradation:

Pyridine Monooxygenase (PyrA): A flavin-dependent monooxygenase found in Arthrobacter sp. that catalyzes the direct oxidative cleavage of the pyridine ring. asm.org

2-Hydroxypyridine 5-Monooxygenase: A soluble diiron monooxygenase from Burkholderia sp. strain MAK1 that hydroxylates 2-hydroxypyridine, initiating its degradation pathway. nih.gov This enzyme exhibits broad substrate specificity, making it attractive for regioselective hydroxylation of various pyridine derivatives. nih.gov

4-Hydroxypyridine-3-Hydroxylase: A monooxygenase from an Agrobacterium sp. that converts 4-hydroxypyridine to pyridine-3,4-diol, requiring NADH or NADPH as a cofactor. nih.gov

Flavin-dependent Monooxygenases: Several of these enzymes have been shown to catalyze the β-hydroxylation of the pyridine ring in various nicotine (B1678760) degradation pathways. researchgate.net

The interaction of aminopyridine derivatives with enzymes is also an active area of study, with their unique structural properties allowing for interactions with various enzymes and receptors. rsc.org The biocatalytic potential extends to creating complex molecules, as demonstrated by multi-enzyme cascades that can synthesize chiral aminopiperidines from amino alcohol precursors. rsc.org

Table 2: Key Enzymes in Pyridine Derivative Biotransformation

| Enzyme | Organism Source | Function | Substrate(s) | Product(s) | Reference(s) |

| Pyridine Monooxygenase (PyrA) | Arthrobacter sp. 68b | Direct oxidative ring cleavage | Pyridine | (Z)-N-(4-oxobut-1-enyl)formamide | asm.org |

| 2-Hydroxypyridine 5-Monooxygenase | Burkholderia sp. MAK1 | Ring hydroxylation | 2-Hydroxypyridine | 2,5-Dihydroxypyridine | nih.gov |

| 4-Hydroxypyridine-3-Hydroxylase | Agrobacterium sp. | Ring hydroxylation | 4-Hydroxypyridine | Pyridine-3,4-diol | nih.gov |

| 6-Hydroxynicotinate 3-monooxygenase | Pseudomonas sp. | Ring hydroxylation | 6-Hydroxynicotinate | 2,5-Dihydroxypyridine | researchgate.net |

Chemical Stability and Degradation Mechanisms under Environmental Conditions

In addition to microbial action, the fate of pyridine derivatives is governed by their chemical stability and susceptibility to abiotic degradation processes like hydrolysis and photodegradation.

Chemical Stability and Hydrolysis: The stability of chloropyridines to hydrolysis varies with the position of the chlorine atom. 4-Chloropyridine is noted to be relatively unstable in some contexts, with its polymerisate being rapidly decomposed by water, leading to hydrolytic cleavage of the chlorine atom to form 4-hydroxypyridine. researchgate.net However, under typical environmental conditions, it is not expected to readily hydrolyze. nih.gov In contrast, 2-chloropyridine can undergo hydrolysis under more forced conditions, such as in supercritical water or when heated with a base, to yield 2-hydroxypyridine. ntnu.noacs.org The presence of halogen atoms generally increases the resistance of the pyridine ring to degradation.

Photodegradation: Photodegradation can be a significant pathway for the breakdown of pyridine compounds in the environment, especially in the presence of photocatalysts. espublisher.com The use of semiconductors like zinc oxide (ZnO) has been shown to effectively catalyze the photodegradation of pyridine under UV or natural light. espublisher.commdpi.comresearchgate.net In these processes, reactive oxygen species, such as hydroxyl radicals, are generated, which then attack and break down the pyridine molecule. espublisher.com Studies on the photocatalytic degradation of pyridine have identified 2-hydroxypyridine as a common intermediate, which is subsequently oxidized further. researchgate.net The complete mineralization of pyridine to simpler substances like acetic acid can be achieved through this method. researchgate.net

Table 3: Abiotic Degradation of Pyridine Derivatives

| Degradation Process | Compound Type | Conditions | Key Findings | Reference(s) |

| Hydrolysis | 2-Chloropyridine | Supercritical water; heat with base | Forms 2-hydroxypyridine. | ntnu.no, acs.org |

| Hydrolysis | 4-Chloropyridine Polymer | Water | Rapidly decomposes to 4-hydroxypyridine. | researchgate.net |

| Photodegradation | Pyridine | UV/Sunlight with ZnO catalyst | Degrades to intermediates like 2-hydroxypyridine and eventually mineralizes. | espublisher.com, mdpi.com, researchgate.net |

| Photodegradation | 1,4-Dihydropyridines | Light exposure | Oxidation to the corresponding pyridine derivative. | scispace.com |

| Volatilization | Chloro- and Methylpyridines | Aqueous systems, soil | High vapor pressure can lead to significant loss from water and soil. | , oup.com |

Future Research Directions and Perspectives on 6 Amino 3 Chloropyridin 2 Ol

Development of More Sustainable and Atom-Economical Synthetic Routes

Future synthetic research on 6-Amino-3-chloropyridin-2-OL is expected to prioritize the principles of green chemistry, focusing on sustainability and efficiency. nih.govijarsct.co.in Traditional multi-step syntheses of highly substituted pyridines often involve harsh conditions, hazardous reagents, and the generation of significant waste. benthamscience.com The development of more sustainable routes is a critical goal.

A primary objective will be the design of one-pot or tandem reactions that minimize intermediate purification steps, thereby reducing solvent usage and energy consumption. researchgate.net Methodologies that utilize greener solvents, such as water or ionic liquids, or even solvent-free conditions, are highly desirable. benthamscience.com

Another key area is the exploration of novel catalytic systems. This includes the use of biocatalysts or earth-abundant metal catalysts (e.g., iron) to replace precious metal catalysts, aligning with sustainability goals. rsc.org The application of microwave-assisted synthesis could also offer a path to reduced reaction times and improved energy efficiency compared to conventional heating. nih.gov

Central to this effort is the concept of atom economy , which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.orgacs.org Future synthetic designs will aim to maximize atom economy by favoring addition and cyclization reactions over substitution and elimination reactions, which inherently generate byproducts. wikipedia.org Achieving a high atom economy is a fundamental tenet of green chemistry, ensuring that minimal waste is produced at a molecular level. acs.org

| Strategy | Description | Potential Advantages |

|---|---|---|

| One-Pot Multicomponent Reactions | Combining multiple reaction steps in a single vessel without isolating intermediates. nih.gov | Reduced solvent waste, lower energy consumption, improved time efficiency. |

| Green Catalysis | Utilizing biocatalysts, ionic liquids, or earth-abundant metal catalysts. ijarsct.co.inbenthamscience.comrsc.org | Lower toxicity, milder reaction conditions, potential for recyclability. |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate chemical reactions. nih.gov | Rapid heating, shorter reaction times, often higher yields. |

| High Atom-Economy Reactions | Designing syntheses where the maximum number of reactant atoms are incorporated into the product. rsc.org | Minimization of chemical waste, inherent sustainability. |

Exploration of Undiscovered Reactivity and Transformative Potential

The trifunctional nature of this compound presents a rich landscape for exploring novel chemical transformations. The compound exists in tautomeric equilibrium with its 2-pyridone form, and this duality governs its reactivity. wikipedia.orgrsc.org Future research will likely focus on selectively targeting each functional group to generate diverse molecular scaffolds.

Amino Group (C6): The amino group is a key site for derivatization. Future studies could explore advanced amination and C-N coupling reactions, potentially leveraging novel transition-metal catalysis to form new bonds that are difficult to achieve through traditional methods. nih.govresearchgate.netnih.gov

Chloro Group (C3): The chlorine atom is an excellent handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of carbon-based substituents. Research into chemoselective coupling that leaves the other functional groups untouched will be crucial. Furthermore, nucleophilic aromatic substitution reactions could be explored to introduce various heteroatoms at this position. nih.gov

Hydroxyl/Oxo Group (C2): The 2-hydroxypyridine (B17775)/2-pyridone system has unique reactivity. aip.org Future work could investigate selective O-alkylation versus N-alkylation to control the formation of pyridyl ethers or N-substituted pyridones, respectively. acs.org The hydroxyl group could also act as a directing group for C-H activation at adjacent positions, opening pathways for further functionalization. nih.gov

Pyridine (B92270) Ring C-H Functionalization: Direct C-H functionalization at the unsubstituted C4 and C5 positions represents a highly atom-economical approach to building molecular complexity. rsc.org Developing regioselective methods for C-H activation on this electron-rich ring system is a significant but rewarding challenge.

Integration of Advanced Theoretical Modeling for Predictive Chemical Synthesis

Computational chemistry is poised to play a transformative role in guiding the synthetic exploration of this compound. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the molecule's electronic structure, stability, and reactivity. tandfonline.comias.ac.in

Future research will increasingly rely on these tools for several purposes:

Predicting Reaction Outcomes: Computational models can predict the feasibility and selectivity of proposed reactions by calculating transition state energies and reaction profiles. rsc.org This allows researchers to screen potential synthetic routes in silico, saving time and resources.

Understanding Reactivity: Theoretical studies can elucidate the nucleophilic and electrophilic character of different sites on the molecule, explaining observed regioselectivity and guiding the design of new reactions. ias.ac.in For instance, DFT can model the tautomeric equilibrium and predict how substituents will influence it. mdpi.com

Catalyst Design: Advanced modeling can aid in the design of new catalysts tailored for specific transformations of this compound, optimizing ligand structure and metal centers for desired activity and selectivity. rsc.org

Mechanism Elucidation: When new transformations are discovered, computational analysis can help to unravel the underlying reaction mechanisms, providing a rational basis for further optimization. researchgate.net

The synergy between computational prediction and experimental validation will accelerate the development of novel and efficient synthetic methodologies. osu.edu

Expansion of Applications in Niche Chemical Fields and Specialty Materials

The structural motifs within this compound suggest a range of potential applications that are currently underexplored. Future research should focus on synthesizing derivatives and screening them for activity in various niche fields.

Medicinal Chemistry: Substituted aminopyridines and hydroxypyridines are privileged structures in drug discovery. acs.org Derivatives of this compound could be investigated as potential kinase inhibitors, antibacterial agents, or scaffolds for other therapeutic targets. nih.gov

Agrochemicals: The chloropyridine moiety is a key component of several successful pesticides and herbicides. google.com Novel derivatives could be synthesized and evaluated for their potential as next-generation crop protection agents.

Materials Science: The hydrogen-bonding capabilities of the amino and hydroxyl groups, combined with the coordination potential of the pyridine nitrogen, make this molecule an interesting building block for supramolecular assemblies and metal-organic frameworks (MOFs). nbinno.com Its derivatives could also be explored for applications in organic electronics or as functional dyes.

Coordination Chemistry: The compound can act as a ligand for transition metals, with potential applications in catalysis or as a chelating agent. guidechem.com

Implementation in Flow Chemistry and Automated Synthesis Platforms

To move from laboratory-scale synthesis to larger-scale production for potential applications, modern manufacturing technologies will be essential. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing. vcu.edu

Flow Chemistry: Conducting the synthesis of this compound and its derivatives in continuous flow reactors can lead to improved safety (better heat management, smaller volumes of hazardous materials), enhanced reproducibility, and easier scalability. nih.govresearchgate.netacs.org The precise control over reaction parameters like temperature, pressure, and residence time can lead to higher yields and purities. mdpi.com This is particularly valuable for reactions that are difficult to control in batch, such as highly exothermic or fast reactions.

Automated Synthesis: Automated platforms can be used to rapidly synthesize libraries of derivatives by systematically varying the building blocks attached to the this compound core. researchgate.net This high-throughput approach is invaluable for structure-activity relationship (SAR) studies in drug and materials discovery. researchgate.net Integrating automated synthesis with high-throughput screening would create a powerful workflow for discovering new applications for this versatile scaffold.

Q & A

Q. What synthetic methodologies are recommended for preparing 6-Amino-3-chloropyridin-2-OL under mild conditions?

Methodological Answer: A palladium-catalyzed cross-coupling approach is widely used for synthesizing substituted pyridines. For example, General Procedure B in employs Pd(OAc)₂ (0.25 mmol), Xantphos (0.30 mmol), and t-BuONa (7.0 mmol) in a reaction with 2,6-dichloro-3-fluoropyridine and aniline derivatives. Adapting this method, substituting appropriate halide and amine precursors could yield this compound. Key considerations:

- Use anhydrous solvents and inert atmosphere to prevent side reactions.

- Optimize reaction time and temperature to enhance yield (e.g., 22% yield reported for analogous compounds ).

Table 1: Example Reaction Parameters for Pyridine Derivatives

| Catalyst | Ligand | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | t-BuONa | 22 | |

| Pd(dba)₂ | BINAP | K₂CO₃ | 35* | [Hypothetical] |

| *Hypothetical data included for illustrative purposes. |

Q. What safety protocols are critical during handling and storage of this compound?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Eye protection: Chemical-resistant goggles .

- Skin protection: Nitrile gloves and lab coats; apply barrier creams pre-exposure .

- Respiratory protection: Use EN 143-certified particulate filters to avoid inhalation .

- Storage:

- Store in airtight containers under inert gas (N₂/Ar) to prevent degradation.

- Avoid proximity to oxidizing agents; maintain ventilation to disperse vapors .

- Emergency Measures:

- Wash contaminated skin with pH-neutral soap; rinse eyes for 15 minutes if exposed .

Q. How can researchers verify the purity of this compound post-synthesis?

Methodological Answer:

- Chromatography: Use HPLC with a C18 column (≥95% purity threshold) and UV detection at 254 nm .

- Spectroscopy:

- ¹H/¹³C NMR: Compare peaks with reference spectra of analogous pyridines (e.g., 6-Chloro-3-iodopyridin-2-amine in ).

- Mass Spectrometry: Confirm molecular ion ([M+H]⁺) alignment with theoretical m/z.

- Elemental Analysis: Validate C, H, N, and Cl percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can contradictory spectroscopic data from multiple studies be resolved?

Methodological Answer:

- Systematic Re-analysis: Reproduce experiments under standardized conditions (solvent, temperature, concentration).

- Cross-Validation: Compare data with structurally similar compounds (e.g., 5-Amino-2-chloro-3-methylpyridine in ).

- Statistical Tools: Apply principal component analysis (PCA) to identify outliers or instrumental biases .

- Collaborative Verification: Share raw data with third-party labs to rule out methodological discrepancies .

Q. What strategies optimize regioselectivity in functionalizing this compound?

Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., Boc on the amino group) to steer electrophilic substitution.

- Catalytic Control: Use Pd/ligand systems (e.g., Xantphos) to favor C–H activation at specific positions .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at the para-position relative to chlorine.

Q. How can crystallization experiments be designed for structural elucidation?

Methodological Answer:

Q. What analytical approaches detect and quantify degradation by-products?

Methodological Answer:

- LC-MS/MS: Monitor hydrolytic or oxidative by-products (e.g., dechlorinated or hydroxylated analogs).

- Stability Studies:

- Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks).

- Track degradation kinetics using Arrhenius plots .

- Isolation Techniques: Prep-HPLC or column chromatography to isolate and characterize minor impurities.

Q. How do steric and electronic effects influence the reactivity of this compound?

Methodological Answer:

- Computational Modeling: Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and Fukui indices.

- Experimental Probes:

Q. What environmental safety measures are required for lab-scale disposal?

Methodological Answer:

- Waste Classification: Classify as WGK 3 (high water hazard) based on analog data ().

- Neutralization: Treat with activated carbon or oxidizing agents (e.g., KMnO₄) before disposal.

- Regulatory Compliance: Document disposal per REACH guidelines () and local regulations .

Q. How can researchers mitigate batch-to-batch variability in synthetic yields?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-situ FTIR or Raman spectroscopy to monitor reaction progression.

- DoE (Design of Experiments): Use factorial designs to optimize variables (catalyst loading, temperature, solvent ratio).

- Quality Control: Establish in-house reference standards (≥95% purity) for consistent benchmarking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.